An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt)
An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a key glycerophospholipid in various research and pharmaceutical applications. This document consolidates available physicochemical data, outlines relevant experimental protocols, and visualizes associated workflows and pathways to support its use in drug delivery systems and other advanced applications.
Core Properties and Physicochemical Data
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also known as 18:0-18:2 PG, is a mixed-acyl chain phosphoglycerolipid. Its structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, imparts unique biophysical characteristics to lipid bilayers, influencing membrane fluidity and stability. These properties make it a valuable component in the formulation of drug delivery vehicles such as liposomes and lipid nanoparticles.
Below is a summary of its key quantitative properties. Due to the limited availability of experimental data for this specific phospholipid, some values are inferred from closely related compounds and are noted accordingly.
| Property | Value | Citation/Note |
| Chemical Identifiers | ||
| CAS Number | 474943-26-5 | [1] |
| Molecular Formula | C42H78O10PNa | Confirmed by supplier data. |
| Molecular Weight | 797.03 g/mol | Confirmed by supplier data. |
| Physical Properties | ||
| Appearance | Powder | |
| Storage Temperature | -20°C | [2] |
| Purity | >99% (by TLC) | |
| Solubility | Soluble in Chloroform, Methanol, DMSO, DMF | [3][4] Solubility in chloroform for a similar lysophospholipid is reported at 2 mg/ml.[5] Specific solubility data for the target compound is not readily available. |
| Biophysical Properties | ||
| Phase Transition Temp (Tm) | Not available (estimated to be below 0°C) | The Tm for the related 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is -13.7°C.[] The presence of the unsaturated linoleoyl chain significantly lowers the Tm. |
| Critical Micelle Conc. (CMC) | Not available | CMCs for phosphoglycerols are dependent on acyl chain length. For example, 14:0 PG has a CMC of 0.011 mM.[7][8] The CMC for 18:0-18:2 PG is expected to be in the low micromolar or nanomolar range. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and formulation of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) are not widely published. However, established methodologies for similar phospholipids can be adapted.
Synthesis: Chemoenzymatic Approach
A common and effective method for synthesizing phospholipids with specific acyl chains is a chemoenzymatic approach. This typically involves the use of phospholipases to selectively hydrolyze and re-acylate a lysophospholipid precursor.
Methodology:
-
Starting Material: Begin with a commercially available lysophosphoglycerol, such as 1-stearoyl-sn-glycero-3-phospho-(1'-rac-glycerol).
-
Acylation: The acylation of the sn-2 position with linoleic acid can be achieved using linoleic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in an appropriate organic solvent (e.g., chloroform or dichloromethane).
-
Enzymatic Alternative: Alternatively, phospholipase A2 (PLA2) can be used in a reverse hydrolysis reaction to esterify the sn-2 hydroxyl group with linoleic acid. This method offers high regioselectivity.[9]
-
Purification: The final product is purified from the reaction mixture using column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform, methanol, and water, is typically employed.[10]
-
Characterization: The purity and identity of the synthesized phospholipid are confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]
Liposome Formulation: Thin-Film Hydration and Extrusion
This is a standard and widely used method for preparing unilamellar liposomes.
Methodology:
-
Lipid Film Formation: Dissolve 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) and any other lipid components (e.g., cholesterol, PEGylated lipids) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[15]
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is repeated for a set number of cycles to ensure a narrow size distribution.[15]
-
Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.
Visualizations
Experimental Workflow: Liposome Preparation
Caption: A typical workflow for the preparation and characterization of liposomes.
Potential Role in Cellular Signaling (Hypothetical)
While there is no direct evidence for the involvement of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) in specific signaling pathways, its structural similarity to other signaling lipids suggests potential roles. For instance, related diacylglycerol (DAG) species are key second messengers. The following diagram illustrates a generalized signaling pathway where a phospholipid like the subject of this guide could potentially be involved as a precursor.
Caption: A generalized GPCR-PLC signaling pathway illustrating a potential role for related lipids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phospho-l-Serine Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 4. 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]
- 5. biokom.com.pl [biokom.com.pl]
- 7. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 11. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Structural Characterization of Unsaturated Glycerophospholipids by Multiple-stage Linear Ion-trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
